

Oct4 inducer-2 chemical structure and properties

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Compound of Interest		
Compound Name:	Oct4 inducer-2	
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An In-depth Technical Guide to Oct4 Inducer-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct4 inducer-2 is a small molecule compound that has garnered significant interest within the fields of stem cell biology and regenerative medicine. As a potent inducer of the endogenous expression of Octamer-binding transcription factor 4 (OCT4), a cornerstone of pluripotency, this compound offers a valuable tool for the maintenance of human induced pluripotent stem cells (hiPSCs) and holds promise for applications in anti-aging research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Oct4 inducer-2**, supplemented with detailed experimental protocols and pathway diagrams to facilitate its application in a research setting.

Chemical Structure and Properties

Oct4 inducer-2, with the chemical formula C14H16N2O2S, is a synthetic compound identified for its ability to activate the expression of the endogenous OCT4 gene.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C14H16N2O2S	[1]
Molecular Weight	276.35 g/mol	[1]
CAS Number	1494691-70-1	
SMILES String	O=C(C1=CSC(NC2=CC=CC(C)=C2C)=N1)OCC	_
Solubility	10 mM in DMSO	-
Appearance	Solid	[2]

Table 1: Physicochemical Properties of Oct4 Inducer-2

Mechanism of Action and Biological Activity

Oct4 inducer-2 functions by promoting the expression of the endogenous OCT4 gene, a master regulator of pluripotency.[3] This mechanism is crucial for maintaining the undifferentiated state of human induced pluripotent stem cells (hiPSCs). While the precise upstream signaling cascade initiated by Oct4 inducer-2 is still under investigation, it is understood to influence pathways critical for stem cell self-renewal, with the "Stem Cell/Wnt" pathway being implicated. The induction of endogenous OCT4 is a key advantage, as it circumvents the need for genetic modification or the introduction of exogenous transcription factors, which can carry risks of genomic integration and aberrant expression.

The ability to chemically induce OCT4 expression has significant implications for regenerative medicine and the study of cellular reprogramming. Furthermore, its described potential in antiaging research suggests a role in modulating cellular phenotypes associated with senescence.

Experimental Protocols Preparation of Stock Solutions

For in vitro studies, a stock solution of **Oct4 inducer-2** is typically prepared in dimethyl sulfoxide (DMSO).

Materials:



- Oct4 inducer-2 powder
- Anhydrous DMSO

Protocol:

- Aseptically weigh the desired amount of Oct4 inducer-2 powder.
- Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.
- Gently vortex or sonicate the solution to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Induction of OCT4 in Human Induced Pluripotent Stem Cells (hiPSCs)

This protocol provides a general guideline for using **Oct4 inducer-2** to maintain the pluripotent state of hiPSCs. Optimal concentrations and incubation times may vary depending on the specific cell line and experimental conditions and should be determined empirically.

Materials:

- Cultured hiPSCs
- Appropriate hiPSC maintenance medium
- Oct4 inducer-2 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for immunofluorescence)

Protocol:

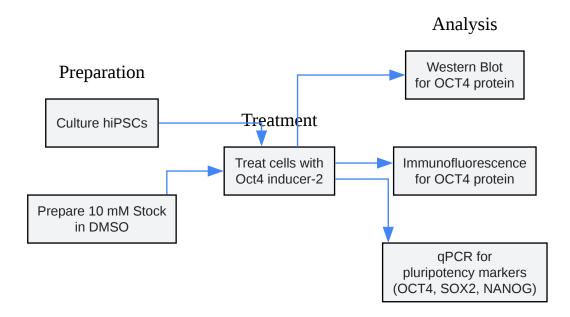


- Culture hiPSCs under standard feeder-free or feeder-dependent conditions until they reach the desired confluency.
- Prepare the working concentration of **Oct4 inducer-2** by diluting the 10 mM stock solution in fresh hiPSC maintenance medium. A typical starting concentration range to test is 1-10 μM.
- Aspirate the old medium from the hiPSC culture and wash the cells once with sterile PBS.
- Add the freshly prepared medium containing Oct4 inducer-2 to the cells.
- Incubate the cells for the desired period (e.g., 24-72 hours). The medium should be replaced daily with fresh medium containing the inducer.
- After the incubation period, the cells can be harvested for downstream analysis to assess the expression of pluripotency markers.

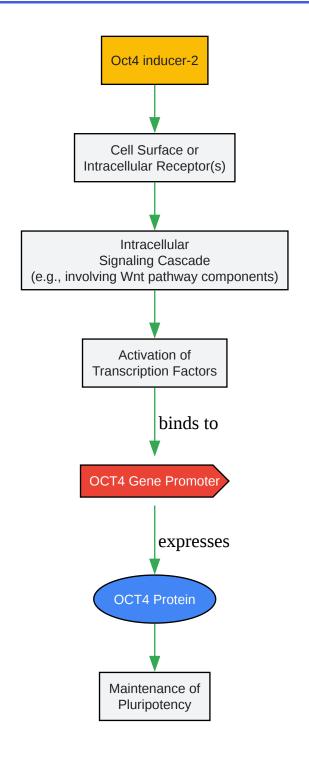
Visualization of Workflows and Pathways General Experimental Workflow for Assessing Oct4 Inducer-2 Activity

The following diagram illustrates a typical workflow for evaluating the effect of **Oct4 inducer-2** on hiPSCs.









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